1-Furfurylpyrrole is a volatile organic compound (VOC) identified as a contributor to the characteristic aroma of roasted or toasted foods like popcorn []. It is also found in roasted almonds [].
The molecule consists of a furan ring (five-membered ring with an oxygen atom) attached to a pyrrole ring (five-membered ring with two nitrogen atoms) through a methylene bridge (CH2). This structure gives it unique chemical properties [].
While the specific synthesis pathways for 1-Furfurylpyrrole haven't been extensively documented in scientific research, it is likely formed through Maillard reactions. These reactions occur between amino acids and reducing sugars during food processing at high temperatures, leading to a variety of volatile compounds, including 1-Furfurylpyrrole.
Irritant